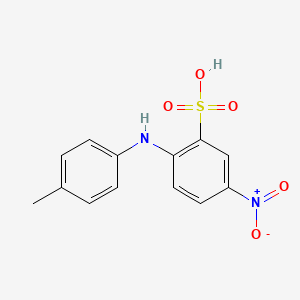
Arsine, dichloroheptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, dichloroheptyl- is an organoarsenic compound with the molecular formula C7H15AsCl2. This compound is part of a broader class of organoarsenic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry. Organoarsenic compounds typically contain arsenic atoms bonded to carbon atoms, and they exhibit unique chemical properties due to the presence of arsenic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsine, dichloroheptyl- can be achieved through several methods. One common approach involves the reaction of heptylmagnesium bromide with arsenic trichloride. The reaction proceeds as follows:
C7H15MgBr+AsCl3→C7H15AsCl2+MgBrCl
This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of arsine, dichloroheptyl- often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps, such as distillation or recrystallization, to obtain high-purity products. Safety measures are crucial during industrial production due to the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, dichloroheptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The chlorine atoms in arsine, dichloroheptyl- can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Arsenic oxides (e.g., As2O3, As2O5)
Reduction: Lower oxidation state arsenic compounds (e.g., AsH3)
Substitution: Various organoarsenic compounds with different functional groups
Aplicaciones Científicas De Investigación
Arsine, dichloroheptyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the semiconductor industry for the production of high-purity arsenic compounds.
Mecanismo De Acción
The mechanism of action of arsine, dichloroheptyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it can interfere with cellular signaling pathways and induce oxidative stress, resulting in cell damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Arsine (AsH3): A simple arsenic hydride with high toxicity and flammability.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with three phenyl groups attached to arsenic.
Arsenic trichloride (AsCl3): A common arsenic compound used in the synthesis of organoarsenic compounds.
Uniqueness
Arsine, dichloroheptyl- is unique due to its specific structure, which includes a heptyl group and two chlorine atoms bonded to arsenic This structure imparts distinct chemical properties and reactivity compared to other organoarsenic compounds
Propiedades
Número CAS |
64049-21-4 |
|---|---|
Fórmula molecular |
C7H15AsCl2 |
Peso molecular |
245.02 g/mol |
Nombre IUPAC |
dichloro(heptyl)arsane |
InChI |
InChI=1S/C7H15AsCl2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 |
Clave InChI |
DTEQYCHDTQLFAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[As](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



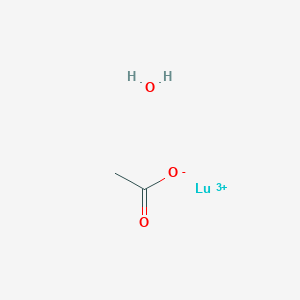
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
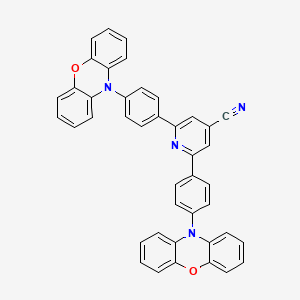
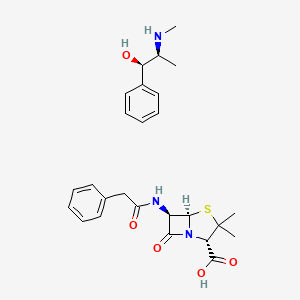

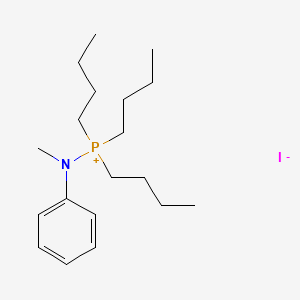

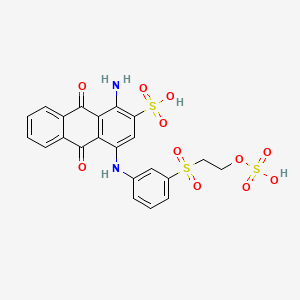
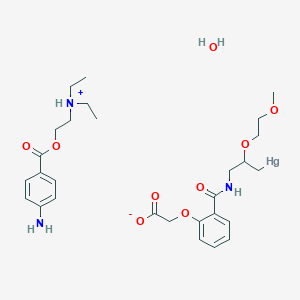
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
